molecular formula C20H23N5O3 B5056293 1-(4-ethoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-ethoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5056293
M. Wt: 381.4 g/mol
InChI Key: GUGVAALUXOYNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPPD, and it is a pyrrolidine derivative that has been synthesized through different methods.

Mechanism of Action

The mechanism of action of EPPD is not fully understood, but it is believed to be related to its ability to interact with different receptors in the central nervous system, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. EPPD has been shown to inhibit the dopamine D2 receptor, which is associated with the treatment of psychotic disorders.
Biochemical and Physiological Effects:
EPPD has been shown to have different biochemical and physiological effects, including its ability to modulate the release of neurotransmitters, such as dopamine and serotonin. EPPD has also been shown to have anxiolytic and antipsychotic effects, which are related to its ability to interact with different receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

EPPD has several advantages for lab experiments, including its ability to interact with different receptors in the central nervous system, which makes it a potential lead compound for the development of new drugs. However, EPPD has some limitations for lab experiments, including its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of EPPD, including its potential as a lead compound for the development of new drugs, its effects on the central nervous system, and its potential as a therapeutic agent for different disorders. Further studies are needed to fully understand the mechanism of action of EPPD and its potential applications in different fields.

Synthesis Methods

The synthesis of EPPD has been achieved through various methods, including the reaction of 4-(2-pyrimidinyl)-1-piperazine with 1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. This reaction yields EPPD, which can be isolated and purified through different techniques, such as column chromatography.

Scientific Research Applications

EPPD has been studied for its potential applications in different fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, EPPD has been explored for its potential as an antipsychotic drug, as it has shown to inhibit the dopamine D2 receptor. In neuroscience, EPPD has been studied for its effects on the central nervous system, including its potential to modulate the release of neurotransmitters. In pharmacology, EPPD has been explored for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-2-28-16-6-4-15(5-7-16)25-18(26)14-17(19(25)27)23-10-12-24(13-11-23)20-21-8-3-9-22-20/h3-9,17H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGVAALUXOYNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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